

# Application Note: Controlled Ring Expansion of 1-(2-Chloroethyl)cyclohexan-1-ol

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## Compound of Interest

Compound Name: 1-(2-Chloroethyl)cyclohexan-1-ol

CAS No.: 40894-07-3

Cat. No.: B13205078

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## Abstract

The synthesis of medium-sized rings (8-membered) remains a significant challenge in organic synthesis due to unfavorable entropic and enthalpic factors associated with direct cyclization (transannular strain). This note details a robust protocol for the homologation of cyclohexanone derivatives to cyclooctanones via the solvolytic rearrangement of **1-(2-chloroethyl)cyclohexan-1-ol**. Unlike the classic Tiffeneau-Demjanov rearrangement (which typically expands by one carbon), this method utilizes a two-carbon side chain to achieve a [1,2]-shift, effectively converting a 6-membered ring into an 8-membered ring in a single step. We provide optimized conditions using silver-assisted solvolysis to ensure high regioselectivity and yield.

## Introduction & Strategic Utility

Medium-sized rings (8-11 members) are privileged scaffolds in natural products (e.g., Taxol, steroids) and modern API fragments. However, their formation is kinetically slow compared to 5- or 6-membered rings.

The **1-(2-chloroethyl)cyclohexan-1-ol** substrate serves as a "masked" cyclooctanone. Under solvolytic conditions, the ionization of the primary chloride generates a transient primary carbocation, which is immediately quenched by the migration of an endocyclic C-C bond. This Wagner-Meerwein type rearrangement is thermodynamically driven by the relief of steric congestion and the formation of a stable protonated ketone.

Key Advantages:

- **Rapid Access:** Converts commercially available cyclohexanones to cyclooctanones in two steps (Addition + Expansion).
- **Regiocontrol:** The migration is dictated by the anti-periplanar alignment of the ring bond relative to the leaving group.
- **Scalability:** Avoids high-dilution conditions required for direct macrocyclization.

## Mechanism of Action

The reaction proceeds via a semi-pinacol rearrangement mechanism.[1] The critical step is the generation of the primary carbocation (or a "bridged" ion pair) at the terminal carbon of the ethyl chain.

## Mechanistic Pathway (DOT Visualization)



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Figure 1: Mechanistic pathway of the solvolytic ring expansion. The driving force is the conversion of a tertiary alcohol/primary cation system into a stable ketone.

## Experimental Protocol

## Precursor Synthesis (Brief Context)

Note: The starting material is typically prepared by the addition of lithiated 1-bromo-2-chloroethane (generated in situ) or vinylmagnesium bromide followed by anti-Markovnikov hydrochlorination to cyclohexanone.

## Ring Expansion Protocol (Optimized)

Reagents:

- Substrate: **1-(2-Chloroethyl)cyclohexan-1-ol** (1.0 equiv)
- Promoter: Silver Hexafluoroantimonate ( $\text{AgSbF}_6$ ) or Silver Tetrafluoroborate ( $\text{AgBF}_4$ ) (1.1 equiv)
- Solvent: 1,4-Dioxane / Water (9:1 v/v) or Trifluoroethanol (TFE)
- Quench: Saturated  $\text{NaHCO}_3$ <sup>[2]</sup>

Step-by-Step Procedure:

- Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Dissolution: Dissolve **1-(2-chloroethyl)cyclohexan-1-ol** (10 mmol) in anhydrous 1,4-dioxane (40 mL).
- Activation: Cool the solution to 0°C. Add  $\text{AgSbF}_6$  (11 mmol) dissolved in a minimal amount of dioxane/water (9:1) dropwise over 15 minutes. Note: The reaction mixture will become turbid immediately due to  $\text{AgCl}$  precipitation.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with anisaldehyde) or GC-MS. The starting material spot ( ) should disappear, and a less polar ketone spot ( ) should appear.

- Workup: Filter the mixture through a pad of Celite to remove the silver salts. Rinse the pad with diethyl ether.
- Quench: Wash the filtrate with saturated  $\text{NaHCO}_3$  (2 x 20 mL) and Brine (1 x 20 mL).
- Isolation: Dry the organic layer over  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc 95:5) to yield cyclooctanone as a colorless oil/solid.

## Critical Parameters & Troubleshooting

Parameter	Recommendation	Impact of Deviation
Solvent Polarity	Dioxane/ $\text{H}_2\text{O}$ or TFE	Low polarity solvents (e.g., Hexane) slow down ionization; highly nucleophilic solvents (pure MeOH) may trap the cation as the ether.
Leaving Group	Cl (with $\text{Ag}^+$ ) or OTf	Cl alone requires $\text{Ag}^+$ assistance. If using the mesylate/tosylate analog, thermal solvolysis ( $\text{AcOH}/\text{NaOAc}$ ) is sufficient.
Temperature	0°C RT	Heating $>60^\circ\text{C}$ may promote elimination to the vinyl-cyclohexanol derivative rather than expansion.
Water Content	Trace needed	Essential for the final deprotonation step, but excess water can compete as a nucleophile (forming the diol).

## Data Analysis & Validation

To confirm the formation of the 8-membered ring, compare the spectral data against the 6-membered precursor.

Table 1: Spectral Comparison

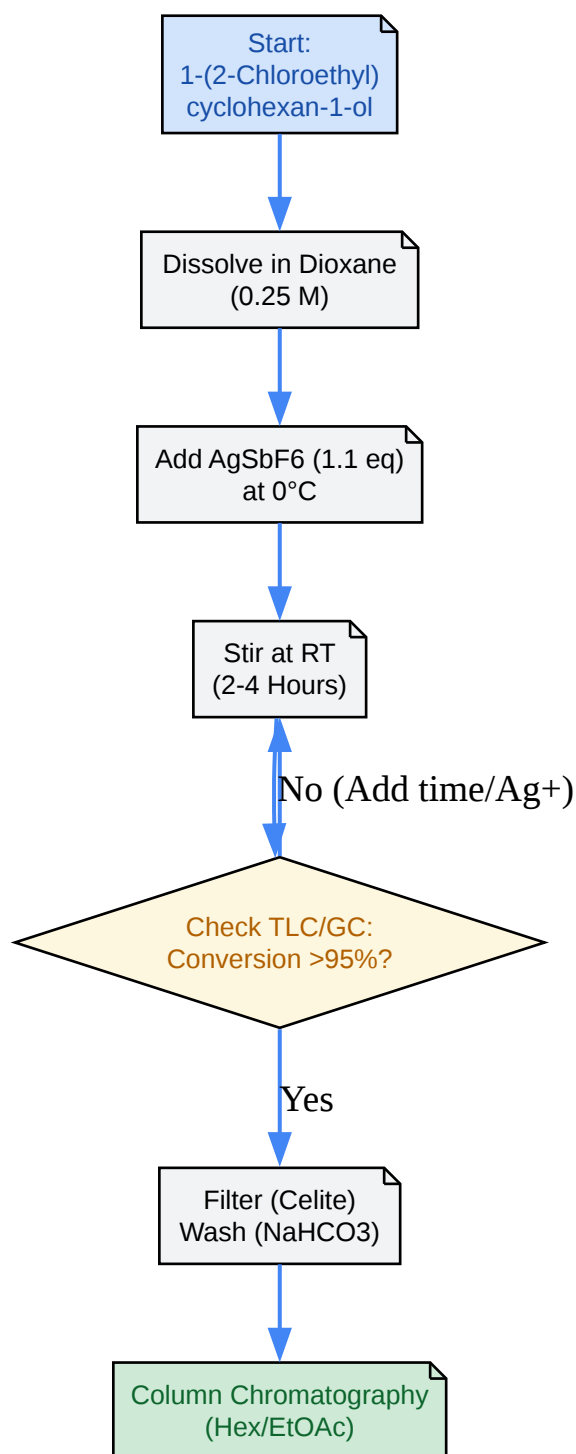
Feature	1-(2-Chloroethyl)cyclohexan-1-ol (Precursor)	Cyclooctanone (Product)
IR (C=O)	Absent (OH stretch ~3400 cm <sup>-1</sup> )	Strong peak ~1700 cm <sup>-1</sup>
<sup>13</sup> C NMR (C=O)	Absent (C-OH ~70 ppm)	Signal ~215-218 ppm
<sup>1</sup> H NMR	Multiplets 1.4-1.8 ppm; CH <sub>2</sub> Cl triplet ~3.6 ppm	Broad multiplets ~1.5-2.4 ppm; No CH <sub>2</sub> Cl signal

| GC-MS | M+ (162/164) | M+ (126) |[3]

## Variations: Bicyclic Synthesis

Under specific conditions (e.g., using Aluminum Chloride in anhydrous benzene), the rearrangement may deviate to form bicyclo[3.2.1]octan-1-ol via transannular hydride shifts or internal alkylation if the conformation allows. However, the Ag<sup>+</sup>-mediated aqueous solvolysis heavily favors the ring-expanded ketone.

## Workflow Diagram (DOT)



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Figure 2: Operational workflow for the batch synthesis of cyclooctanone.

## Safety Considerations

- Chloro-compounds: Alkyl chlorides are potential alkylating agents. Handle with gloves in a fume hood.
- Silver Salts: AgSbF<sub>6</sub> is corrosive and hygroscopic. Weigh quickly or in a glovebox.
- Waste: Segregate silver-containing waste for reclamation.

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